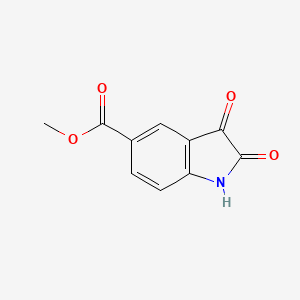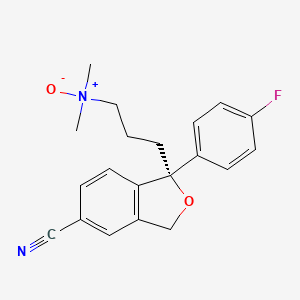
(R)-Citalopram N-Oxide
説明
®-Citalopram N-Oxide is a derivative of the well-known antidepressant citalopram. It is an N-oxide form of the ®-enantiomer of citalopram, which means it contains an oxygen atom bonded to the nitrogen atom in the citalopram molecule. This compound is of interest due to its potential pharmacological properties and its role in the metabolism of citalopram.
科学的研究の応用
®-Citalopram N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the oxidation and reduction of tertiary amines.
Biology: Investigated for its potential effects on neurotransmitter systems.
Medicine: Explored for its potential antidepressant properties and its role in the metabolism of citalopram.
Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other compounds
将来の方向性
作用機序
Target of Action
®-Citalopram N-Oxide, as a derivative of the N-oxide family, is likely to interact with various biological targets. N-oxides, in general, have been found to exhibit a wide range of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities .
Mode of Action
It’s known that n-oxides, such as quinoxaline 1,4-di-n-oxides, can cause dna damage . They are also known to produce reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and act as bioreductive agents .
Biochemical Pathways
For instance, they can induce oxidative stress, which involves the production of ROS . ROS are involved in various signal transduction pathways linked to inducing cross-adaptation against abiotic stresses .
Pharmacokinetics
It’s known that n-oxides, such as clozapine n-oxide, have a binding affinity with certain receptors . The Clozapine N-oxide binding affinity was found to be 4 times lower than Clozapine, and its conversion back to Clozapine is hypothesized .
Result of Action
N-oxides are known to affect different physiological and cellular functions, ranging from changing the cardiovascular system to regulating neuronal functions . They can also induce oxidative stress, leading to changes in cellular transcriptome and proteome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-Citalopram N-Oxide. For instance, dietary sources can affect the levels of N-oxides like trimethylamine N-oxide (TMAO) in the body . Furthermore, factors such as pH, temperature, and the presence of other compounds can affect the kinetics of N-oxide reactions .
生化学分析
Biochemical Properties
®-Citalopram N-Oxide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for its metabolism. The interaction with these enzymes leads to the formation of various metabolites, which can have different biological activities. Additionally, ®-Citalopram N-Oxide can bind to serotonin transporters, influencing serotonin levels in the brain and contributing to its antidepressant effects .
Cellular Effects
The effects of ®-Citalopram N-Oxide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-Citalopram N-Oxide has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal communication. Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, ®-Citalopram N-Oxide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of serotonin reuptake by binding to serotonin transporters. This binding increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. Furthermore, ®-Citalopram N-Oxide can interact with other biomolecules, such as receptors and enzymes, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Citalopram N-Oxide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to ®-Citalopram N-Oxide in vitro or in vivo can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of ®-Citalopram N-Oxide vary with different dosages in animal models. At low doses, this compound can effectively modulate neurotransmitter levels and improve depressive symptoms without causing significant adverse effects. At higher doses, ®-Citalopram N-Oxide can lead to toxic effects, including alterations in liver enzyme activity and potential neurotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
®-Citalopram N-Oxide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of ®-Citalopram N-Oxide, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels in the body. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of ®-Citalopram N-Oxide .
Transport and Distribution
The transport and distribution of ®-Citalopram N-Oxide within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, ®-Citalopram N-Oxide can be transported into cells via membrane transporters, where it can accumulate and interact with intracellular targets. The distribution of ®-Citalopram N-Oxide within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of ®-Citalopram N-Oxide is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and the nucleus, where it can interact with its targets. Post-translational modifications and targeting signals can direct ®-Citalopram N-Oxide to specific organelles, influencing its activity and function. Understanding the subcellular localization of ®-Citalopram N-Oxide is essential for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Citalopram N-Oxide typically involves the oxidation of ®-citalopram. One common method is the use of hydrogen peroxide as the oxidizing agent. The reaction is usually carried out in an organic solvent such as methanol or acetonitrile, under mild conditions to prevent over-oxidation .
Industrial Production Methods: In an industrial setting, the production of ®-Citalopram N-Oxide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. Catalysts such as titanium silicalite (TS-1) can be used to enhance the efficiency of the oxidation process .
化学反応の分析
Types of Reactions: ®-Citalopram N-Oxide can undergo various chemical reactions, including:
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Zinc, iron, and other reducing agents in acidic conditions.
Substitution: Nucleophiles such as halides or thiols.
Major Products:
Reduction: ®-Citalopram.
Substitution: Various substituted citalopram derivatives depending on the nucleophile used.
類似化合物との比較
(S)-Citalopram N-Oxide: The N-oxide form of the (S)-enantiomer of citalopram.
Pyridine N-Oxide: A simpler N-oxide compound used in various chemical reactions.
N-Methylmorpholine N-Oxide: Another N-oxide used as an oxidizing agent in organic synthesis
Uniqueness: ®-Citalopram N-Oxide is unique due to its specific structure and its relationship to citalopram. Its potential pharmacological properties and its role in the metabolism of citalopram make it a compound of interest in both research and industrial applications.
特性
IUPAC Name |
3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652526 | |
| Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217761-31-3 | |
| Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-2a,3,4,6,7,7b-hexahydro-3-hydroxy-, [2aS-(2a](/img/new.no-structure.jpg)
![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)
![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)
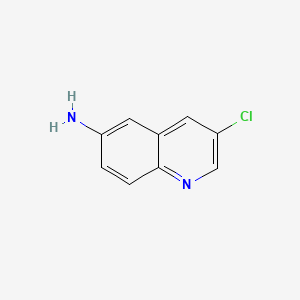
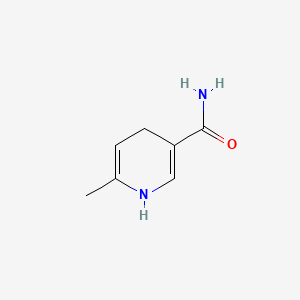
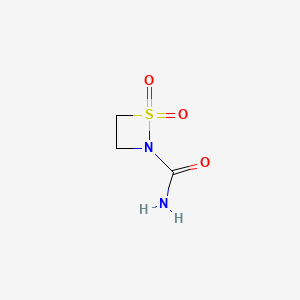
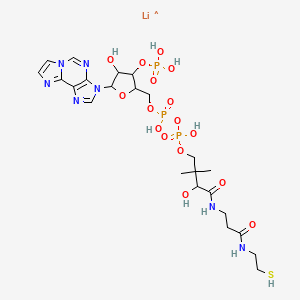
![2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B564214.png)
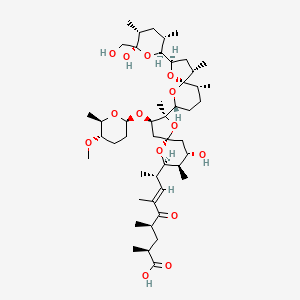
![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)
